Carbamoyl O-Glucuronide Linkage (CAS 125426-33-7) vs. Quaternary Ammonium N-Glucuronide (CAS 1080533-15-8): Structural Chemotype Determines Deconjugation Liability
Org 3770 glucuronide (CAS 125426-33-7) is a carbamoyl O-linked β-D-glucuronide conjugated at the N2-carbonyl of 2-demethyl-mirtazapine, with molecular formula C₂₃H₂₅N₃O₈ and MW 471.5 g/mol [1]. In contrast, mirtazapine N-glucuronide (CAS 1080533-15-8) is a quaternary ammonium N-glucuronide formed by direct conjugation at the tertiary amine nitrogen of the parent drug, with molecular formula C₂₃H₂₈N₃O₆ and MW 442.48 . This chemotype difference has a direct functional consequence: the quaternary ammonium N-glucuronide of the R(-)-enantiomer undergoes spontaneous and enzymatic deconjugation in vivo, regenerating the parent drug and artifactually prolonging the elimination half-life, whereas the carbamoyl O-glucuronide of the S-enantiomer does not participate in this enterohepatic-like recycling loop [2]. The Delbressine et al. (1998) human volunteer study explicitly ascribes the longer plasma half-life of the R(-)-enantiomer to "the preferred formation of a quaternary ammonium glucuronide of the R(-)-enantiomer," stating that "this glucuronide may be deconjugated, leading to a further circulation of the parent compound, thus causing a prolongation in the elimination half-life" [2].
| Evidence Dimension | Glucuronide linkage chemistry and associated deconjugation potential |
|---|---|
| Target Compound Data | CAS 125426-33-7: Carbamoyl O-β-D-glucuronide (C₂₃H₂₅N₃O₈, MW 471.5 g/mol); no evidence of in vivo deconjugation-recirculation |
| Comparator Or Baseline | CAS 1080533-15-8: Quaternary ammonium N-glucuronide (C₂₃H₂₈N₃O₆, MW 442.48); documented deconjugation with parent drug regeneration and half-life prolongation |
| Quantified Difference | Different molecular formulas (Δ = +1N, -3H, +2O for CAS 125426-33-7); functionally distinct deconjugation behavior (present in N-glucuronide, absent in carbamoyl O-glucuronide) |
| Conditions | Structural identification by synthesis and spectroscopic characterization (Van Boeckel 1985); human in vivo pharmacokinetic study (Delbressine 1998, n=8 healthy male volunteers, single and multiple oral dosing) |
Why This Matters
For bioanalytical laboratories quantifying mirtazapine and its metabolites in plasma, the choice between CAS 125426-33-7 and CAS 1080533-15-8 as a reference standard determines whether the assay captures a stable terminal metabolite or a reversibly conjugated species capable of regenerating the active pharmaceutical ingredient, with direct consequences for pharmacokinetic parameter calculation and therapeutic drug monitoring accuracy.
- [1] Van Boeckel CAA, Delbressine LPC, Kaspersen FM. The synthesis of glucuronides derived from the antidepressant drugs mianserin and Org 3770. Recl Trav Chim Pays-Bas. 1985;104(10):259-265. doi:10.1002/recl.19851041004 View Source
- [2] Delbressine LPC, Moonen MEG, Kaspersen FM, Wagenaars GN, Jacobs PL, Timmer CJ, Paanakker JE, Van Hal HJM, Voortman G. Pharmacokinetics and biotransformation of mirtazapine in human volunteers. Clin Drug Investig. 1998;15(1):45-55. doi:10.2165/00044011-199815010-00006 View Source
